
1,3,4-Tribromo-1,1,2,2-tetrafluorobutane
概要
説明
1,3,4-Tribromo-1,1,2,2-tetrafluorobutane is a chemical compound with the molecular formula C4H3Br3F4 . It is a halogenated hydrocarbon.
Synthesis Analysis
The synthesis of this compound can be achieved by treating this compound, which is readily prepared from commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene, with 3.3 equivalents of LHMDS at 0 °C in THF .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 bromine atoms, 4 fluorine atoms, and 3 hydrogen atoms .Chemical Reactions Analysis
The lithium acetylide of this compound reacts well with various aldehydes, ketones, or chlorosilanes to give the corresponding acetylene derivatives in high yields .Physical And Chemical Properties Analysis
The molecular weight of this compound is 366.77 g/mol.科学的研究の応用
Synthesis and Chemical Applications
1,3,4-Tribromo-1,1,2,2-tetrafluorobutane is used in the synthesis of various chemical compounds. Konno et al. (2020) describe its use in producing lithium acetylide, which reacts well with aldehydes, ketones, or chlorosilanes to yield acetylene derivatives. These derivatives undergo smooth Diels–Alder reactions to afford cyclohexadiene derivatives, which can be aromatized to produce multi-substituted benzene derivatives containing a tetrafluoroethylene group (Konno et al., 2020).
Catalytic and Reaction Studies
In the study of catalytic reactions, Teinz et al. (2011) investigated the use of metal fluoride catalysts for the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane, showcasing the selective catalysts for dehydrofluorination and dehydrochlorination (Teinz et al., 2011).
Fluorination Processes
Balaraman et al. (2016) describe the use of this compound in fluorination processes, particularly in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group (Balaraman et al., 2016).
Nuclear Magnetic Resonance (NMR) Studies
The compound has been significant in NMR studies. Shapiro et al. (1973) and Hinton & Jaques (1975) investigated the molecular structure and dynamics of similar fluorinated compounds through NMR spectroscopy, providing insights into the structural properties and interactions of these molecules (Shapiro et al., 1973), (Hinton & Jaques, 1975).
Organic Synthesis
This compound is also employed in various organic synthesis processes. For instance, its derivatives have been used in the synthesis of fluorinated heterocycles and the preparation of organometallics with fluorine-containing reagents (Banks et al., 1969), (Kajimoto et al., 2021).
作用機序
Safety and Hazards
将来の方向性
The acetylene derivatives obtained from 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane underwent smooth Diels–Alder reaction with various 1,3-dienes to afford the corresponding 1,4- or 1,3-cyclohexadiene derivatives . The oxidative aromatization of the resulting cyclohexadiene derivatives with DDQ took place very smoothly, providing the multi-substituted benzene derivatives having a tetrafluoroethylene group . This suggests potential future directions in the synthesis of multi-substituted benzene derivatives.
特性
IUPAC Name |
1,3,4-tribromo-1,1,2,2-tetrafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br3F4/c5-1-2(6)3(8,9)4(7,10)11/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYGTVOLVMBWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br3F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276413 | |
| Record name | 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243128-48-5 | |
| Record name | 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243128-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



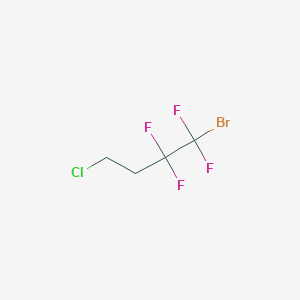

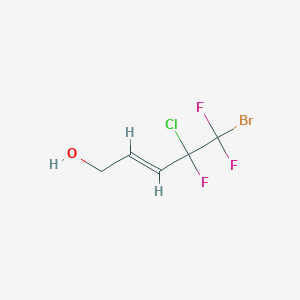
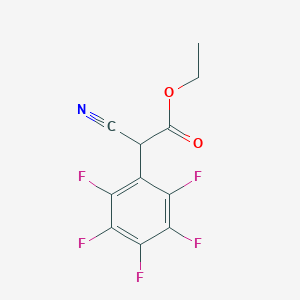
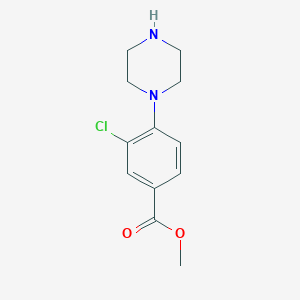
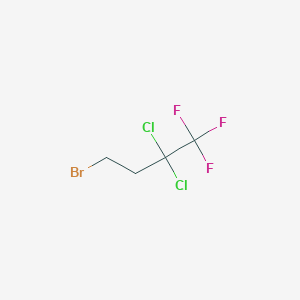


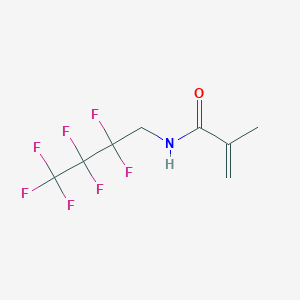
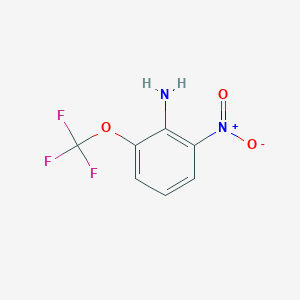

![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)

![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate](/img/structure/B3040753.png)